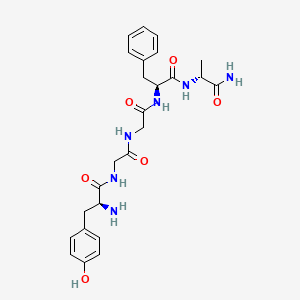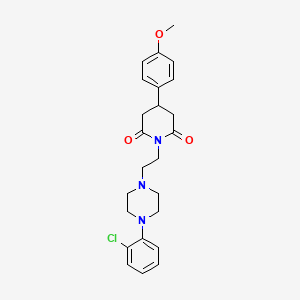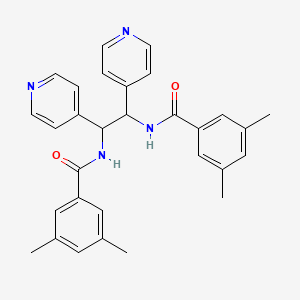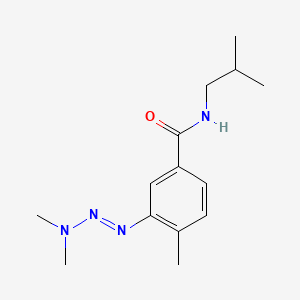
Enkephalin, alanh2(5)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enkephalin, alanh2(5)-, also known as D-Alaninamide, L-tyrosylglycylglycyl-L-phenylalanyl-, is a synthetic analog of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes. This compound is of significant interest due to its potential therapeutic applications and its role in pain modulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin, alanh2(5)- involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Enkephalin, alanh2(5)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Enkephalin, alanh2(5)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can modify the peptide’s disulfide bonds, if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to dityrosine formation, while substitution can yield various peptide analogs with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Enkephalin, alanh2(5)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions involving the opioid system.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Wirkmechanismus
Enkephalin, alanh2(5)- exerts its effects primarily through interaction with opioid receptors, specifically the delta and mu opioid receptors. These receptors are G-protein-coupled receptors that mediate the compound’s analgesic and modulatory effects. Upon binding to these receptors, Enkephalin, alanh2(5)- activates intracellular signaling pathways that result in the inhibition of pain signals and modulation of other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Methionine-enkephalin (Met-enkephalin): Tyr-Gly-Gly-Phe-Met
Leucine-enkephalin (Leu-enkephalin): Tyr-Gly-Gly-Phe-Leu
Other enkephalin analogs: Various synthetic analogs with modifications to enhance stability or receptor selectivity.
Eigenschaften
CAS-Nummer |
77044-76-9 |
|---|---|
Molekularformel |
C25H32N6O6 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[2-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C25H32N6O6/c1-15(23(27)35)30-25(37)20(12-16-5-3-2-4-6-16)31-22(34)14-28-21(33)13-29-24(36)19(26)11-17-7-9-18(32)10-8-17/h2-10,15,19-20,32H,11-14,26H2,1H3,(H2,27,35)(H,28,33)(H,29,36)(H,30,37)(H,31,34)/t15-,19+,20+/m1/s1 |
InChI-Schlüssel |
OJPCBCNKNRIOCG-XPGWFJOJSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)










![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
